TK-642: A Technical Guide for Drug Development Professionals
TK-642: A Technical Guide for Drug Development Professionals
An In-depth Overview of the Potent and Selective Allosteric SHP2 Inhibitor
TK-642 is a novel, orally bioavailable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] As a pyrazolopyrazine-based compound, TK-642 has demonstrated high potency and selectivity, positioning it as a significant candidate for further investigation in oncology, particularly for esophageal cancer.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols used in its initial characterization.
Chemical Structure and Properties
TK-642 is identified by the chemical formula C17H20ClN7S and has a molecular weight of 389.91 g/mol .[2] Its structure is characterized by a pyrazolopyrazine core.
Table 1: Physicochemical and Pharmacokinetic Properties of TK-642
| Property | Value | Reference |
| Molecular Formula | C17H20ClN7S | [2] |
| Molecular Weight | 389.91 g/mol | [2] |
| CAS Number | 2765183-10-4 | [2] |
| Oral Bioavailability (F) | 42.5% | [1] |
| Half-life (t1/2) | 2.47 hours | [1] |
Table 2: In Vitro Inhibitory Activity of TK-642
| Target | IC50 | Cell Line | Reference |
| SHP2WT | 2.7 nmol/L | N/A | [1] |
| KYSE-520 cells | 5.73 µmol/L | Esophageal Cancer | [1] |
Mechanism of Action
TK-642 functions as a reversible and non-competitive allosteric inhibitor of SHP2.[1] It binds to the "tunnel-like" allosteric pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains.[1][3] This binding stabilizes SHP2 in an auto-inhibited, inactive conformation, thereby preventing its dephosphorylation activity. By inhibiting SHP2, TK-642 effectively suppresses downstream signaling pathways, including the AKT and ERK pathways, which are crucial for cell proliferation and survival.[1]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of TK-642.
SHP2 Inhibition Assay
The inhibitory activity of TK-642 against SHP2 was determined using a biochemical assay. The procedure involved the incubation of the SHP2 enzyme with varying concentrations of TK-642. The enzymatic reaction was initiated by the addition of a substrate, and the reaction progress was monitored. The half-maximal inhibitory concentration (IC50) was then calculated from the resulting dose-response curves.
Cell Proliferation Assay
The anti-proliferative effects of TK-642 were assessed using the KYSE-520 esophageal cancer cell line.[1] Cells were seeded in 96-well plates and treated with a range of concentrations of TK-642 (0 to 100 µmol/L) for 96 hours.[1] Cell viability was then measured to determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Cellular Thermal Shift Assay (CETSA)
CETSA was employed to confirm the direct binding of TK-642 to the SHP2 protein within a cellular context.[1]
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Cell Treatment: KYSE-520 cells were treated with 10 μmol/L of TK-642 or a vehicle control (DMSO) for 3 hours.[1]
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Heat Shock: The treated cells were subjected to a temperature gradient.
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Protein Extraction and Analysis: Following the heat shock, the cells were lysed, and the soluble protein fraction was collected. The expression levels of SHP2 and a loading control (GAPDH) were detected by Western blot.[1] An increased thermal stability of SHP2 in the presence of TK-642 indicates direct target engagement.
Western Blot Analysis for Signaling Pathway Modulation
To investigate the effect of TK-642 on downstream signaling, the phosphorylation levels of key proteins in the AKT and ERK pathways were analyzed by Western blot.
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Cell Treatment: KYSE-520 cells were treated with TK-642.
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Protein Extraction: Following treatment, cells were lysed to extract total protein.
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Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane was probed with primary antibodies specific for the phosphorylated and total forms of AKT and ERK, followed by incubation with HRP-conjugated secondary antibodies.
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Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated to total AKT and ERK indicates inhibition of these pathways.
Visualizations
Signaling Pathway Inhibition
The following diagram illustrates the inhibitory effect of TK-642 on the SHP2-mediated AKT and ERK signaling pathways.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This diagram outlines the key steps in the CETSA protocol used to verify the binding of TK-642 to SHP2 in cells.
